
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide is a chemical compound with the molecular formula C10H17NOS. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and an enamide functional group. This compound is primarily used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)pent-4-enamide typically involves the reaction of 2,2-dimethylthietane with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)pent-4-enamide involves its interaction with specific molecular targets. The thietane ring and enamide group play crucial roles in its reactivity. The compound can undergo oxidative desaturation, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-Dimethylthietan-3-yl)acetamide
- N-(2,2-Dimethylthietan-3-yl)propionamide
- N-(2,2-Dimethylthietan-3-yl)butyramide
Uniqueness
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide is unique due to its specific combination of a thietane ring and an enamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
N-(2,2-dimethylthietan-3-yl)pent-4-enamide |
InChI |
InChI=1S/C10H17NOS/c1-4-5-6-9(12)11-8-7-13-10(8,2)3/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
Clave InChI |
OZSIAOISLMSJKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC(=O)CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


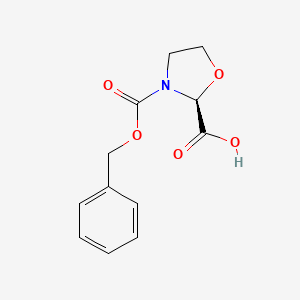
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
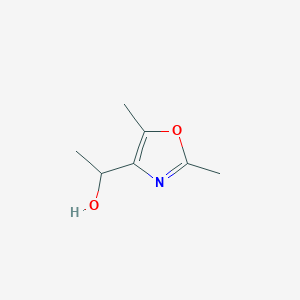
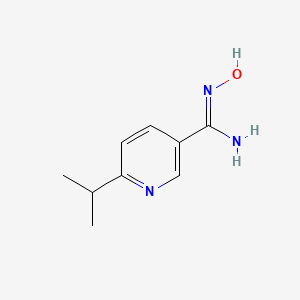
![6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13027062.png)


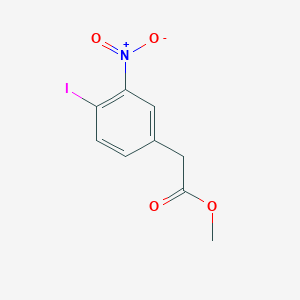
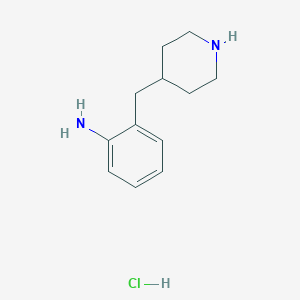
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester](/img/structure/B13027097.png)
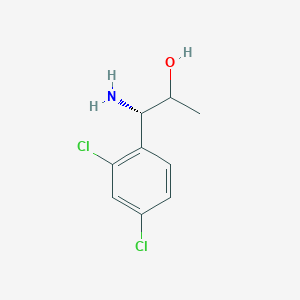
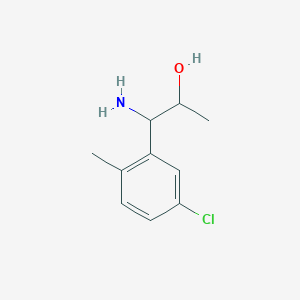
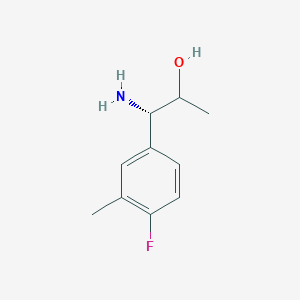
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)
